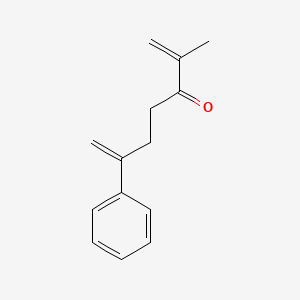

2-Methyl-6-phenylhepta-1,6-dien-3-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89154-48-3 |

|---|---|

Molecular Formula |

C14H16O |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

2-methyl-6-phenylhepta-1,6-dien-3-one |

InChI |

InChI=1S/C14H16O/c1-11(2)14(15)10-9-12(3)13-7-5-4-6-8-13/h4-8H,1,3,9-10H2,2H3 |

InChI Key |

VTRSHKAMTNOJKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)CCC(=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Methyl 6 Phenylhepta 1,6 Dien 3 One

Chemical Transformations of the α,β,γ,δ-Unsaturated Ketone Moiety

The α,β,γ,δ-unsaturated ketone structure in 2-Methyl-6-phenylhepta-1,6-dien-3-one features electrophilic centers at the carbonyl carbon (C3) and the β- (C5) and δ- (C7) positions due to extended conjugation. Nucleophilic attack can occur at either the carbonyl carbon (1,2-addition) or at the end of the conjugated system (1,4-, 1,6-, or 1,8-addition). wikipedia.orgrsc.org

1,2-Addition vs. Conjugate Addition: The competition between direct (1,2) and conjugate (1,4, 1,6, etc.) addition is influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents or Grignard reagents, tend to favor 1,2-addition at the carbonyl carbon. pressbooks.pub In contrast, softer nucleophiles, like Gilman reagents (organocuprates), amines, and enolates, preferentially undergo conjugate addition. pressbooks.publibretexts.org The extended conjugation in this compound makes the δ-carbon (C7), which is stabilized by the phenyl group, a likely site for conjugate attack.

Michael Addition: The conjugate addition of a stabilized enolate to an α,β-unsaturated carbonyl compound is known as the Michael reaction. pressbooks.pub This is a fundamental carbon-carbon bond-forming reaction. For this compound, an enolate could add to the β- or δ-position, leading to the formation of a more complex carbon skeleton.

| Reaction Type | Typical Reagent | Favored Product Type | Potential Product Structure |

|---|---|---|---|

| 1,2-Addition | Organolithium (RLi), Grignard (RMgX) | Direct Carbonyl Addition | Tertiary Alcohol at C3 |

| Conjugate Addition | Organocuprate (R₂CuLi), Amines (R₂NH), Enolates | 1,6- or 1,8-Addition | Addition at C5 or C7 |

Reactions Involving the Conjugated Diene System

The conjugated diene portion of the molecule (from C4 to C7) is susceptible to electrophilic addition and cycloaddition reactions. slideshare.net

Electrophilic Addition: The reaction with electrophiles like hydrogen halides (HX) can lead to both 1,2- and 1,4-addition products. libretexts.org Protonation of the diene system generates a resonance-stabilized allylic carbocation. Subsequent attack by the nucleophile can occur at different positions, with the product distribution often being dependent on temperature. The kinetic product is formed faster, typically at lower temperatures, while the more stable thermodynamic product is favored at higher temperatures. youtube.com

Diels-Alder Reaction: As a conjugated diene, the molecule can potentially react with a dienophile in a [4+2] cycloaddition, known as the Diels-Alder reaction, to form a six-membered ring. slideshare.netkhanacademy.org The phenyl group at the C6 position may influence the stereochemistry and regiochemistry of this reaction. The success of this reaction would depend on the diene's ability to adopt the necessary s-cis conformation.

| Reaction Type | Reagent | Key Intermediate | Potential Product |

|---|---|---|---|

| Electrophilic Addition | HBr, Cl₂ | Allylic Carbocation | 1,2- and 1,4-Adducts |

| Diels-Alder Cycloaddition | Maleic Anhydride (Dienophile) | Concerted Transition State | Cyclohexene (B86901) derivative |

Derivatization Strategies for Enhancing Synthetic Utility

Derivatization of this compound can be employed to introduce new functional groups or stereocenters, thereby increasing its synthetic value.

Controlled Functional Group Interconversions

The selective modification of the ketone or the double bonds is a key strategy. fiveable.mesolubilityofthings.com

Reduction: The carbonyl group can be selectively reduced to a hydroxyl group using reagents like sodium borohydride (B1222165) (NaBH₄), leaving the carbon-carbon double bonds intact. To reduce both the ketone and the conjugated double bonds, catalytic hydrogenation (e.g., H₂/Pd-C) would be effective. youtube.com

Oxidation: While the ketone is already at a high oxidation state, the double bonds could be susceptible to oxidative cleavage (ozonolysis) or epoxidation.

Isomerization: Under certain conditions, the double bonds could be isomerized to a more thermodynamically stable position.

Stereoselective Derivatization for Chiral Compound Generation

The generation of chiral compounds from this achiral precursor is a significant synthetic goal. This involves reactions that create one or more stereocenters with a high degree of stereocontrol. mdpi.com

Asymmetric Reduction: The use of chiral reducing agents, such as those employed in Corey-Bakshi-Shibata (CBS) reduction, can convert the prochiral ketone into a chiral alcohol with high enantioselectivity. researchgate.net

Chiral Derivatizing Agents: Reacting the molecule with chiral derivatization reagents can create diastereomers, which can then be separated. nih.gov For instance, forming a chiral acetal (B89532) or ketal could be a viable strategy.

Enantioselective Conjugate Addition: Employing a chiral catalyst in a Michael addition reaction can lead to the formation of a new stereocenter at the α- or β-position to the newly formed bond with high enantiomeric excess.

Intramolecular Cyclization and Annulation Pathways (as observed in related structures)

While specific intramolecular reactions for this compound are not extensively documented, pathways observed in structurally similar dienones and polyenones provide insight into its potential cyclization behavior.

Diels-Alder Cyclization: If a dienophile were present on a tether attached to the molecule, an intramolecular Diels-Alder (IMDA) reaction could occur. nih.gov This is a powerful method for constructing complex polycyclic systems.

Nazarov Cyclization: Although classically a reaction of divinyl ketones, related electrocyclizations of pentadienyl cations can be envisioned. Acid-catalyzed formation of a pentadienyl cation intermediate could potentially lead to a five-membered ring, a process analogous to the Nazarov cyclization.

Photochemical Cycloadditions: Upon irradiation, unsaturated ketones can undergo intramolecular [2+2] cycloaddition reactions, which could lead to the formation of novel polycyclic structures. researchgate.net

Annulation Reactions: The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation to form a six-membered ring. pressbooks.pubmasterorganicchemistry.com By choosing an appropriate Michael donor to react with this compound, the resulting intermediate could be designed to undergo an intramolecular aldol reaction, leading to a new annulated ring system. pearson.com

| Cyclization Type | Typical Conditions/Initiation | Potential Product Type |

|---|---|---|

| Intramolecular Diels-Alder (IMDA) | Thermal (requires tethered dienophile) | Polycyclic cyclohexene derivative |

| Nazarov-type Electrocyclization | Lewis or Brønsted Acid | Cyclopentenone derivative |

| Photochemical [2+2] Cycloaddition | UV Irradiation | Bicyclic or polycyclic cyclobutane (B1203170) structure |

| Robinson Annulation Sequence | Base (Michael addition followed by Aldol) | Annulated cyclohexenone |

Advanced Spectroscopic and Spectrometric Characterization in Research of 2 Methyl 6 Phenylhepta 1,6 Dien 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-Methyl-6-phenylhepta-1,6-dien-3-one, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, confirming the molecule's connectivity and offering insights into its three-dimensional shape.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR techniques are essential for unambiguously assigning the complex proton and carbon spectra of this compound.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the protons on the aliphatic chain (H4 and H5), and between the olefinic proton H7 and the protons at H5. It helps in tracing the carbon-carbon connectivity through the proton network.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com This allows for the definitive assignment of carbon signals based on their attached, and usually more easily assigned, protons. For instance, the signal for the methyl protons at position 2 would correlate with the C2 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com This technique confirms the placement of non-protonated carbons and functional groups. Key expected HMBC correlations for this compound would include:

Correlations from the methyl protons (on C8) to C1, C2, and the carbonyl carbon C3.

Correlations from the olefinic proton H1 to C2 and C3.

Correlations from the phenyl protons to C6 and C7.

Correlations from the protons on C4 and C5 to the carbonyl carbon C3 and the olefinic carbons C6 and C7, respectively.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. youtube.com NOESY is invaluable for determining the stereochemistry and preferred conformation of the molecule. For this compound, NOESY could show correlations between the protons of the phenyl group and the proton at C5, providing information about the rotational conformation around the C5-C6 bond.

A hypothetical table of expected NMR data is presented below.

| Atom Position | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Key HMBC Correlations (H→C) |

| 1 | ~5.8-6.0 (2H) | ~125 | C2, C3 |

| 2 | - | ~140 | - |

| 3 | - | ~198 (C=O) | - |

| 4 | ~2.5 (2H) | ~40 | C3, C5, C6 |

| 5 | ~2.4 (2H) | ~28 | C4, C6, C7 |

| 6 | - | ~145 | - |

| 7 | ~6.4 (1H) | ~128 | C5, Phenyl carbons |

| 8 (CH₃) | ~1.9 (3H) | ~18 | C1, C2, C3 |

| Phenyl | ~7.2-7.4 (5H) | ~126-129 | C6, C7 |

Variable Temperature NMR Studies for Dynamic Processes

Variable Temperature (VT) NMR studies are employed to investigate dynamic processes within a molecule, such as conformational changes or restricted bond rotation. researchgate.net For this compound, VT-NMR could be used to study the rotational barrier around the C(sp²)-C(sp³) single bonds, such as the C5-C6 bond connecting the phenyl-substituted olefin to the aliphatic chain. At low temperatures, rotation might be slow enough on the NMR timescale to result in the appearance of distinct signals for different conformers (atropisomers). As the temperature is raised, these signals would broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal, allowing for the calculation of the energy barrier to rotation. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are often complementary.

For this compound, the IR and Raman spectra would be dominated by several key vibrational modes:

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the IR spectrum around 1670-1690 cm⁻¹, characteristic of an α,β-unsaturated ketone.

Carbon-Carbon Double Bond (C=C) Stretches: Multiple bands are expected in the 1600-1650 cm⁻¹ region. The conjugated C=C bond at C6-C7 and the C=C bond at C1-C2 will have distinct frequencies. The aromatic ring C=C stretches will appear around 1450-1600 cm⁻¹.

Carbon-Hydrogen (C-H) Stretches: Aromatic and vinylic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene (B1212753) groups will appear just below 3000 cm⁻¹.

C-H Bending Vibrations: Out-of-plane (OOP) bending vibrations for the phenyl group in the 690-900 cm⁻¹ region can help confirm the substitution pattern.

A study on the structurally similar 1,5-diphenylpenta-1,4-dien-3-one (B3434637) utilized Fourier transform infrared (FTIR) and FT-Raman spectra to perform extensive spectroscopic investigations. researchgate.net A similar analysis for this compound would allow for a detailed assignment of its fundamental vibrational modes.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| Aromatic/Vinylic C-H stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H stretch | 3000-2850 | IR, Raman |

| Ketone C=O stretch | 1690-1670 | IR (Strong) |

| Alkene C=C stretch | 1650-1600 | IR, Raman |

| Aromatic C=C stretch | 1600-1450 | IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental formula. For this compound (C₁₄H₁₆O), HRMS would confirm its molecular weight of approximately 200.1201 g/mol .

The fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.uk The molecular ion [M]⁺ would undergo fragmentation through various pathways, with the most stable fragments yielding the most intense peaks. youtube.com Common fragmentation patterns for ketones include α-cleavage and McLafferty rearrangements. miamioh.edu

Key expected fragmentation pathways for this compound include:

α-Cleavage: Breakage of the bond adjacent to the carbonyl group. Cleavage of the C3-C4 bond would lead to the formation of a stable acylium ion.

Loss of a Phenyl Group: Cleavage of the C6-phenyl bond could occur.

Formation of Tropylium (B1234903) Ion: The presence of a benzyl (B1604629) group often leads to rearrangement and the formation of the very stable tropylium ion (C₇H₇⁺) at m/z = 91, which is often a prominent peak. libretexts.org

Cleavage of the Aliphatic Chain: Fragmentation at the C4-C5 bond is also possible.

| m/z (Predicted) | Possible Fragment Identity | Fragmentation Pathway |

| 200 | [C₁₄H₁₆O]⁺ | Molecular Ion |

| 185 | [C₁₃H₁₃O]⁺ | Loss of CH₃ radical |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The spectrum of this compound is expected to be characterized by strong absorptions in the UV region due to π → π* transitions.

The key chromophore in the molecule is the extended conjugated system comprising the phenyl group, the C=C double bond, and the carbonyl group (C₆H₅-CH=CH-C=O). This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maximum (λ_max) to longer wavelengths compared to the individual, non-conjugated chromophores. A strong π → π* transition is predicted, likely in the 250-300 nm range. A weaker n → π* transition associated with the carbonyl group's non-bonding electrons may also be observed at a longer wavelength, typically above 300 nm.

Specialized Spectroscopic Techniques (e.g., Circular Dichroism for Chiral Derivatives, Electron Spin Resonance for Radicals)

Specialized techniques can be used to probe more specific molecular properties.

Circular Dichroism (CD) for Chiral Derivatives: Circular Dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light and is only applicable to chiral molecules. The parent molecule, this compound, is achiral and therefore would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for example, through an asymmetric synthesis, CD spectroscopy would be a powerful tool for determining the absolute configuration of the resulting enantiomers.

Electron Spin Resonance (ESR) for Radicals: Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as free radicals. nih.gov Since this compound is a stable, closed-shell molecule, it is ESR-silent. However, ESR spectroscopy would be an invaluable tool to study any radical intermediates that might be formed during chemical reactions involving this compound, providing information on the structure and delocalization of the unpaired electron within the radical species. rsc.org

Stereochemical and Conformational Aspects of 2 Methyl 6 Phenylhepta 1,6 Dien 3 One

Keto-Enol Tautomerism and its Impact on Reactivity and Structure

Keto-enol tautomerism is a fundamental equilibrium process for carbonyl compounds possessing α-hydrogens, involving the interconversion between a keto form and its corresponding enol isomer. libretexts.orgchemsrc.com For 2-Methyl-6-phenylhepta-1,6-dien-3-one, which is a β-diketone analogue, this equilibrium is particularly significant as it influences the compound's structure, stability, and chemical reactivity. rsc.org The enol form is stabilized by conjugation of the π-system and, in many β-dicarbonyl compounds, by the formation of an intramolecular hydrogen bond. masterorganicchemistry.comyoutube.com The equilibrium can be catalyzed by either acid or base. libretexts.orgyoutube.com

The general equilibrium for this compound can be depicted as follows:

Keto Form ⇌ Enol Form

The enol tautomer is nucleophilic at the alpha-carbon, which impacts its reaction pathways with electrophiles. masterorganicchemistry.com

Experimental Investigations of Tautomeric Equilibria

The tautomeric equilibrium of β-dicarbonyl compounds is commonly investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. srce.hrcore.ac.uk This technique allows for the direct observation and quantification of both the keto and enol forms in solution because the interconversion is often slow on the NMR timescale. missouri.eduthermofisher.com The relative amounts of each tautomer are determined by integrating the signals corresponding to specific protons in each form, such as the α-protons of the keto form and the vinyl and hydroxyl protons of the enol form. thermofisher.com

While specific experimental data for this compound is not detailed in the available literature, the methodologies applied to similar β-diketones provide a clear framework for such an investigation. Theoretical calculations, such as Density Functional Theory (DFT), are also frequently employed to complement experimental data, helping to predict the relative stabilities of the tautomers and understand the solvent's effect on the equilibrium. rsc.orgrsc.org

Influence of Solvent and Temperature on Tautomeric Forms

The position of the keto-enol equilibrium is highly sensitive to both the solvent and the temperature.

Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. cdnsciencepub.com

Polar Solvents: In polar solvents, particularly those capable of hydrogen bonding (protic solvents), the keto form is generally favored. These solvents can solvate the carbonyl group effectively, stabilizing the more polar keto tautomer. rsc.orgmissouri.edu For instance, in aqueous media, the diketo form is often the prevailing species for many β-diketones. rsc.org

Nonpolar Solvents: In nonpolar (aprotic) solvents, the enol form is often more stable. This is attributed to the stabilization gained from the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen, a feature that is disrupted by polar, hydrogen-bonding solvents. masterorganicchemistry.com

The trend of tautomeric equilibrium shifting toward the keto form with increasing solvent polarity is a well-established principle for acyclic β-dicarbonyl compounds. missouri.edu

Interactive Data Table: Expected Solvent Influence on Tautomeric Equilibrium This table illustrates the general trend observed for β-dicarbonyls, which would be expected for this compound.

| Solvent | Dielectric Constant (ε) | Predominant Form | Expected % Enol (Illustrative) |

| Water (D₂O) | 81.1 | Keto | Low (< 5%) |

| DMSO | 46.7 | Keto | Moderate (10-30%) |

| Chloroform (CDCl₃) | 4.8 | Enol | High (70-90%) |

| Carbon Tetrachloride (CCl₄) | 2.2 | Enol | Very High (>90%) |

Temperature Effects: An increase in temperature generally shifts the equilibrium in favor of the more polar keto form. srce.hrnih.gov This is because the disruption of the stabilizing intramolecular hydrogen bond in the enol form becomes more significant at higher temperatures. Variable-temperature NMR studies on similar compounds have shown a dramatic decrease in the percentage of the enol form as the temperature is raised. srce.hr

Geometric Isomerism (E/Z) of the Dienone System

Geometric isomerism, also known as cis-trans or E/Z isomerism, arises in molecules that have restricted rotation around a bond, typically a carbon-carbon double bond. chemistrytalk.orglibretexts.org For geometric isomers to exist, each carbon atom of the double bond must be attached to two different groups. libretexts.orgchemguide.co.uk

The structure of this compound contains two carbon-carbon double bonds, C1=C2 and C6=C(phenyl), both of which can potentially exhibit geometric isomerism.

Isomerism at the C1=C2 bond: The C1 carbon is bonded to two hydrogen atoms. Since the two groups on this carbon are identical, geometric isomerism is not possible around this double bond.

Isomerism at the C6=C(phenyl) bond: The C6 carbon is attached to a phenyl group and the rest of the dienone chain. The other carbon of this double bond is part of the phenyl ring and is attached to a hydrogen and another carbon within the ring. However, considering the double bond between C6 and the heptadiene chain, this bond is more accurately depicted as C5=C6. The C6 carbon is attached to a methyl group and a phenyl group. The C5 carbon is attached to a hydrogen and the rest of the chain. Since both C5 and C6 are attached to two different groups, E/Z isomerism is possible around the C5=C6 double bond.

The different spatial arrangements of the substituents around this double bond would result in distinct E and Z isomers, which could have different physical and chemical properties.

Solid-State Structural Analysis (e.g., X-ray Diffraction of related diarylheptadienones)

X-ray diffraction (XRD) is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.orgxos.com This method provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. xos.commdpi.com

While a specific crystal structure for this compound is not available, studies on related diarylheptadienones and other β-diketones have been successfully characterized using single-crystal X-ray diffraction. researchgate.net Such analyses have confirmed, for example, that many β-diketones exist exclusively in the diketo form in the solid state. rsc.orgresearchgate.net X-ray studies on related compounds have also been crucial in identifying and characterizing strong intramolecular hydrogen bonds that stabilize certain conformations. researchgate.net An XRD analysis of this compound would definitively establish its solid-state conformation and packing arrangement in the crystal lattice.

Conformational Landscape and Energy Minima of the Dienone Chain

The dienone chain of this compound possesses several single bonds (C2-C3, C3-C4, C4-C5) around which rotation can occur. This rotational freedom gives rise to a complex conformational landscape with numerous possible spatial arrangements (conformers). These conformers exist at different potential energies, and the molecule will predominantly adopt conformations that correspond to energy minima.

Computational chemistry methods, such as the B3LYP method, are frequently used to explore the conformational space of flexible molecules. mdpi.com A systematic conformational analysis would involve rotating the dihedral angles of the key single bonds to map the potential energy surface and identify the low-energy conformers. A study on similar 1,5-diaryl-3-oxo-1,4-pentadiene derivatives identified dozens of distinct molecular configurations with energy differences of less than 37 kJ/mol, highlighting the conformational complexity of such systems. mdpi.com A similar analysis for this compound would be expected to reveal multiple stable conformers, the relative populations of which would be determined by their Boltzmann distribution at a given temperature.

Computational Chemistry and Theoretical Investigations of 2 Methyl 6 Phenylhepta 1,6 Dien 3 One

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are powerful tools for investigating the electronic structure and stability of 2-Methyl-6-phenylhepta-1,6-dien-3-one. These studies typically involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement and then calculating various electronic properties.

Key aspects of the electronic structure that can be determined include the distribution of electron density, the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and its electronic transition properties. A smaller gap generally suggests that the molecule is more reactive.

Energetic studies can provide the molecule's total energy, heat of formation, and the relative energies of different isomers or conformers. This information is vital for understanding the compound's stability and the thermodynamics of reactions in which it participates.

Table 1: Calculated Electronic Properties of this compound Note: These are hypothetical values for illustrative purposes.

| Property | Value |

|---|---|

| Total Energy (Hartree) | -655.1234 |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 4.32 |

| Dipole Moment (Debye) | 2.54 |

Molecular Dynamics and Conformational Sampling

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities. This is particularly useful for a flexible molecule like this compound, which can adopt numerous conformations.

Conformational sampling through MD can reveal the most populated shapes of the molecule in different environments, such as in a vacuum or in a specific solvent. By analyzing the simulation trajectory, researchers can identify the most stable conformers and the energy barriers between them. This provides a detailed understanding of the molecule's flexibility and how its shape might change during a chemical reaction.

Table 2: Major Conformers of this compound Identified by Molecular Dynamics Note: These are hypothetical values for illustrative purposes.

| Conformer | Dihedral Angle (°C) (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | 178.5 | 0.00 | 65 |

| 2 | 65.2 | 1.25 | 25 |

| 3 | -68.9 | 1.80 | 10 |

Prediction and Interpretation of Spectroscopic Signatures

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By calculating the vibrational frequencies of this compound, it is possible to generate a theoretical infrared (IR) and Raman spectrum. These predicted spectra can be compared with experimental data to confirm the molecule's structure and to assign specific vibrational modes to the observed absorption bands.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated for the hydrogen and carbon atoms in the molecule. These theoretical chemical shifts can aid in the assignment of complex NMR spectra and provide further confirmation of the compound's structure and conformation. The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations.

Table 3: Predicted Vibrational Frequencies for this compound Note: These are hypothetical values for illustrative purposes.

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| 1 | 3060 | C-H stretch (phenyl) |

| 2 | 2980 | C-H stretch (methyl) |

| 3 | 1715 | C=O stretch (ketone) |

| 4 | 1640 | C=C stretch (alkene) |

Reaction Mechanism Elucidation and Transition State Analysis

Understanding how a molecule reacts is a central theme in chemistry. Computational methods can be used to map out the entire energy landscape of a chemical reaction involving this compound. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.

By calculating the energies of these species, a reaction energy profile can be constructed. The height of the energy barrier at the transition state, known as the activation energy, determines the rate of the reaction. Transition state analysis also provides insights into the geometry of the molecule as it transforms from reactant to product, which can be crucial for understanding the reaction mechanism.

Understanding Stereoselectivity and Enantioselectivity

For reactions that can produce multiple stereoisomers, computational chemistry can be a powerful predictive tool. By calculating the energies of the different transition states leading to each stereoisomer, it is possible to determine which pathway is energetically favored. A lower activation energy for one transition state over another suggests that the corresponding stereoisomer will be the major product.

This approach is particularly useful for understanding and predicting the outcomes of stereoselective and enantioselective reactions. For this compound, this could involve studying its reactions with chiral reagents or catalysts to predict which enantiomer or diastereomer will be formed preferentially. These theoretical predictions can guide the design of new synthetic strategies to produce specific stereoisomers of interest.

Advanced Applications of 2 Methyl 6 Phenylhepta 1,6 Dien 3 One in Complex Organic Synthesis

Potential Role as a Precursor in Natural Product Synthesis

The core structure of 2-Methyl-6-phenylhepta-1,6-dien-3-one, a functionalized diarylheptanoid-like skeleton, positions it as a plausible, though not widely documented, precursor in the synthesis of important natural products like alnustone (B147069) and curcuminoids.

Diarylheptanoids such as Alnustone: Alnustone, chemically known as (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one, is a diarylheptanoid found in various plants. Its synthesis traditionally involves the condensation of benzaldehyde (B42025) and acetone (B3395972) to form benzalacetone, which is then hydrogenated to benzylacetone. A subsequent condensation with cinnamaldehyde (B126680) yields alnustone. While direct synthesis from this compound is not a standard reported route, the latter could theoretically be modified through strategic chemical transformations to serve as a key intermediate.

Curcuminoids: Curcuminoids are a class of natural phenols characterized by a 1,7-diaryl-1,6-diene-3,5-dione backbone. A prevalent synthetic strategy involves the reaction of an aromatic aldehyde with acetylacetone. ijprajournal.comnih.gov Although this compound does not fit the typical starting material profile, its heptanoid chain could potentially be elaborated and functionalized to construct the curcuminoid scaffold. This would represent a novel, albeit currently theoretical, synthetic pathway.

Speculative Utilization in Total Synthesis of Macrocyclic and Heterocyclic Compounds

The dienone functionality within this compound offers reactive sites for intramolecular reactions, making it a candidate for the synthesis of macrocyclic and heterocyclic structures.

Macrocyclic Compounds: The terminal double bonds of the molecule could, in principle, undergo ring-closing metathesis (RCM) to form macrocycles. The feasibility and efficiency of such a reaction would depend on the conformational preferences of the acyclic precursor.

Heterocyclic Compounds: The α,β-unsaturated ketone system is a classic Michael acceptor, which can react with various nucleophiles to form heterocyclic rings. For instance, reaction with hydrazines could lead to the formation of pyrazoline derivatives, while reaction with hydroxylamine (B1172632) could yield isoxazolines. These transformations would provide access to a range of heterocyclic compounds with potential biological activities.

Postulated Development of Novel Reagents and Ligands

The inherent chemical functionalities of this compound suggest its potential as a foundational scaffold for the development of new reagents and ligands.

The conjugated π-system and the ketone group could serve as coordination sites for metal ions, suggesting the possibility of designing novel ligands for catalysis or materials science. Furthermore, the phenyl and methyl groups can be functionalized to tune the steric and electronic properties of such ligands, allowing for the optimization of their performance in specific applications. While no specific reagents or ligands derived from this compound are currently documented in the literature, its structure presents a promising starting point for such synthetic endeavors.

Q & A

Q. What established synthetic protocols are available for 2-Methyl-6-phenylhepta-1,6-dien-3-one, and how can reaction parameters (e.g., catalysts, solvents) be optimized to enhance regioselectivity?

- Methodological Answer : Cross-coupling reactions (e.g., Sonogashira coupling) and cyclization strategies are commonly employed for synthesizing α,β-unsaturated ketones like this compound. Key parameters include:

- Catalysts : Palladium/copper systems for alkyne-alkene coupling .

- Solvents : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

- Temperature : Controlled heating (60–80°C) to avoid side reactions.

- Regioselectivity : Substituent steric effects and directing groups can influence product distribution. For example, Zhou et al. (2011) achieved >80% yield in diarylheptadiyne synthesis using Pd(PPh₃)₄/CuI .

Table 1 : Synthetic Optimization Parameters from Literature

| Method | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄/CuI | THF | 82 | Zhou et al. 2011 |

| Cyclization | BF₃·Et₂O | DCM | 75 | Chen et al. 2011 |

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound, particularly in distinguishing it from isomeric byproducts?

- Methodological Answer :

- NMR : and NMR to confirm double-bond geometry and substituent positions. For example, trans-configuration peaks appear at δ 5.5–6.5 ppm .

- IR : C=O stretching (~1700 cm⁻¹) and conjugated diene absorption (~1600 cm⁻¹) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to separate isomers. highlights the use of stereochemical descriptors (e.g., E/Z notation) for isomer differentiation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the role of this compound in modulating epithelial-mesenchymal transition (EMT) pathways, based on analogous compounds' biological profiles?

- Methodological Answer :

- Cell Models : Use human biliary tree stem cells (hBTSCs) or cancer cell lines, as demonstrated in cholest-4,6-dien-3-one studies .

- Assays :

- EMT Markers : qPCR for Snail, Twist, and E-cadherin.

- Proliferation/Senescence : BrdU assay and β-galactosidase staining.

- Pathway Analysis : Western blot for BMP-4/Shh signaling .

Table 2 : Key Parameters from EMT Studies on Analogous Compounds

| Parameter | Method | Outcome (Cholest-4,6-dien-3-one) |

|---|---|---|

| Proliferation | BrdU Assay | ↑ 40% vs. control |

| Senescence | β-galactosidase Staining | ↑ 2.5-fold |

| HDAC6 Expression | qPCR | ↑ 3.1-fold |

Q. What computational strategies (e.g., molecular docking, binding free energy calculations) are validated for predicting interactions between this compound and enzymatic targets such as HDAC6 or quorum-sensing regulators?

- Methodological Answer :

- Docking Software : Glide (Schrödinger Suite) for ligand-receptor binding .

- Scoring Metrics : Binding affinity (ΔG) and root-mean-square deviation (RMSD). For example, cholest-4,6-dien-3-one derivatives showed ΔG = -9.6 kcal/mol against CviR .

- Validation : Compare results with experimental IC₅₀ values from enzyme inhibition assays.

Table 3 : Docking Scores of Analogous Compounds

| Compound | Target | Docking Score (ΔG, kcal/mol) |

|---|---|---|

| Cholesta-4,6-dien-3-one derivative | CviR | -9.6 |

| (4Z,6E)-1,5-dihydroxy-hepta-4,6-dien-3-one | Mpro | -8.2 |

Q. How should contradictory findings regarding the proliferative versus senescent effects of this compound derivatives be systematically investigated across different cellular contexts?

- Methodological Answer :

- Dose-Response Curves : Test concentrations from 0.1–100 µM to identify biphasic effects.

- Cell-Type Specificity : Compare primary cells (e.g., hBTSCs) vs. immortalized lines (e.g., HeLa) .

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics to map signaling networks.

Q. What mechanistic insights can be gained from analyzing the stereochemical influence of this compound on its bioactivity, and what experimental approaches are critical for such studies?

- Methodological Answer :

- Stereochemical Analysis :

- X-ray Crystallography : Resolve absolute configuration.

- Circular Dichroism (CD) : Compare spectra of E/Z isomers.

- Bioactivity Correlation : Test isomers in functional assays (e.g., HDAC6 inhibition). emphasizes the importance of stereochemical descriptors in safety assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.